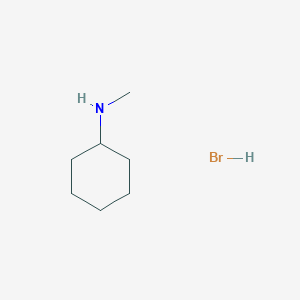

N-Methylcyclohexanamine hbr

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methylcyclohexanamine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.BrH/c1-8-7-5-3-2-4-6-7;/h7-8H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVPHKNSGVHIMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Organic Chemistry and Amine Derivatives

N-Methylcyclohexanamine belongs to the family of secondary aliphatic amines, characterized by a nitrogen atom bonded to two alkyl groups—a methyl group and a cyclohexyl group. uomustansiriyah.edu.iq Amines are organic derivatives of ammonia (B1221849) and are fundamental to organic chemistry due to the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic properties. guidechem.com This reactivity is central to the vast majority of their chemical transformations. guidechem.com

The formation of amine salts, such as the hydrobromide salt of N-Methylcyclohexanamine, is a direct consequence of the basicity of the amine. In the presence of an acid like hydrobromic acid (HBr), the lone pair of electrons on the nitrogen atom accepts a proton, forming a positively charged ammonium (B1175870) ion, which then pairs with the bromide anion. This acid-base reaction is a classic example of the neutralization of an organic base. chemicalbook.com

The physical and chemical properties of N-Methylcyclohexanamine are well-documented. It is a clear, colorless to yellow liquid at room temperature and is slightly soluble in water. chemicalbook.compharmaffiliates.com The conversion to its hydrobromide salt alters these properties, typically increasing its water solubility and rendering it a solid crystalline material, which can be advantageous for purification and handling.

Significance As a Chemical Entity in Synthetic Methodologies

Synthesis of N-Methylcyclohexanamine: Precursor Strategies

The synthesis of N-Methylcyclohexanamine can be achieved through several strategic pathways, each employing different precursors and reaction mechanisms. The most prominent methods include direct amination reactions and hydrogenation-based routes.

Amination Reactions

Amination reactions, particularly reductive amination, represent a common and effective method for synthesizing N-Methylcyclohexanamine. pearson.com This process typically involves the reaction of a ketone, in this case, cyclohexanone (B45756), with methylamine (B109427). pearson.comchegg.com The reaction proceeds through the formation of an intermediate, which is then reduced to the final amine product.

The mechanism begins with the nucleophilic attack of methylamine on the carbonyl carbon of cyclohexanone. This is often catalyzed by an acid and results in the formation of a carbinolamine intermediate. Subsequent dehydration of the carbinolamine yields an iminium ion. The crucial final step is the reduction of this iminium ion to form N-Methylcyclohexanamine. This reduction can be accomplished using various reducing agents, such as sodium cyanoborohydride. pearson.comorgsyn.org The continuous removal of water during the reaction can drive the equilibrium toward the formation of an enamine, which is an alternative intermediate that is also reduced to the final amine product. vedantu.com

Hydrogenation-Based Routes from Substituted Anilines or Cyclohexanone and Methylamine

Hydrogenation offers a powerful alternative for the synthesis of N-Methylcyclohexanamine, utilizing either substituted anilines or a one-pot reaction with cyclohexanone and methylamine.

From Substituted Anilines: A well-documented route involves the catalytic hydrogenation of N-methylaniline. chemicalbook.comlookchem.com In this process, the aromatic ring of N-methylaniline is saturated with hydrogen under pressure in the presence of a suitable catalyst. This reaction directly converts the aniline (B41778) derivative into the corresponding cyclohexylamine (B46788) derivative.

From Cyclohexanone and Methylamine: This approach is a specific type of reductive amination where hydrogen gas acts as the reducing agent. chemicalbook.comlookchem.com Cyclohexanone and methylamine are reacted in the presence of hydrogen and a metal catalyst. google.comgoogle.com This method is advantageous as it combines the amination and reduction steps into a single process. The reaction is typically carried out at elevated temperatures and pressures to facilitate the hydrogenation. google.comgoogle.com

Catalytic Approaches in Amine Synthesis

The choice of catalyst is critical for the efficiency and selectivity of N-Methylcyclohexanamine synthesis. Different catalysts are employed depending on the chosen synthetic route.

For hydrogenation-based routes, transition metal catalysts are prevalent.

Nickel and Cobalt: Supported nickel catalysts and chromium-activated cobalt catalysts are used for the reductive amination of cyclohexanone with methylamine and hydrogen. lookchem.comgoogle.comgoogle.com

Palladium and Platinum: Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are also effective catalysts for the hydrogenation of both N-methylaniline and the direct reductive amination of cyclohexanone. chemicalbook.comgoogle.com

Beyond traditional hydrogenation, other catalytic systems have been developed.

Biocatalysis: Reductive aminases (RedAms) have been identified as promising biocatalysts for the reductive amination of ketones like cyclohexanone with methylamine, offering high conversion rates under mild conditions. researchgate.netchemicalbook.com

Iridium Complexes: Iridium(I) complexes have been shown to catalyze the N-methylation of amines, such as the conversion of cyclohexylamine to N-methylcyclohexanamine using methanol (B129727) as the methylating agent. csic.es

Below is a table summarizing various catalytic systems.

| Catalyst System | Synthetic Route | Precursors | Typical Conditions | Ref. |

| Chromium-activated Cobalt | Reductive Amination | Cyclohexanone, Methylamine, H₂ | 100-140°C, 50-150 bar | google.com, google.com |

| Palladium on Carbon (Pd/C) | Reductive Amination | Cyclohexanone, Methylamine, H₂ | 145°C, 45 bar | google.com |

| Platinum on Carbon (Pt/C) | N-Methylation | Cyclohexylamine, Methanol, H₂ | 130°C, 30 bar | chemicalbook.com |

| Reductive Aminases (RedAms) | Biocatalytic Reductive Amination | Cyclohexanone, Methylamine | pH 9.0, 25°C | researchgate.net, chemicalbook.com |

| Iridium(I) Complexes | N-Methylation | Aniline, Methanol | 110-150°C | csic.es |

Optimization of Reaction Conditions for Precursor Synthesis

To maximize the yield and purity of N-Methylcyclohexanamine, reaction conditions must be carefully optimized. Key parameters include temperature, pressure, solvent, and the molar ratio of reactants.

In the catalytic hydrogenation of cyclohexanone with methylamine, temperatures can range from 60°C to 250°C and pressures from 15 to 200 bar. google.com One patented process specifies an optimal temperature range of 100-140°C and a pressure of 50-150 bar, using a molar ratio of methylamine to cyclohexanone between 1.8 and 2.2. google.com Another study achieved a 98.7% yield of N,N-dimethylcyclohexylamine (a related compound) at 145°C and 45 bar using a Pd/Al₂O₃ catalyst. google.com

For enzymatic routes, optimization involves controlling the pH with a buffer (e.g., tris buffer at pH 9.0), temperature (e.g., 25°C), and the concentrations of the enzyme, substrate, and necessary cofactors like NADP+. chemicalbook.com When using methanol for N-methylation of cyclohexylamine with a Pt/C catalyst, the reaction is run at 130°C under 30 bar of hydrogen pressure for 36 hours in an autoclave, with sodium hydroxide (B78521) added as a base. chemicalbook.com

The following table presents a comparison of optimized reaction conditions for different synthetic methods.

| Method | Catalyst | Temperature | Pressure | Reactant Ratio (Amine:Ketone) | Yield | Ref. |

| Reductive Amination | Cr-activated Co | 100-140°C | 50-150 bar | 1.8-2.2 : 1 | High | google.com |

| Reductive Amination | 1% Pt/Al₂O₃ | 140°C | 60 bar | - | 81.4% (for N,N-dimethyl) | google.com |

| N-Methylation | Pt/C | 130°C | 30 bar (H₂) | - | 74% | chemicalbook.com |

| Biocatalytic Reductive Amination | Imine Reductase | 25°C | Atmospheric | 2.5 : 1 | High Conversion | chemicalbook.com |

Formation of this compound Salt

Once N-Methylcyclohexanamine has been synthesized and purified, it is converted into its hydrobromide salt. This is a straightforward acid-base reaction that enhances the compound's stability and modifies its physical properties, such as solubility.

Acid-Base Equilibria and Protonation Mechanisms of Amines

The chemistry governing the formation of the HBr salt is centered on the basicity of the amine. The lone pair of non-bonding electrons on the nitrogen atom of N-Methylcyclohexanamine makes it a Lewis base and a Brønsted-Lowry base, meaning it can donate an electron pair or accept a proton. fiveable.mepressbooks.pubchemguide.co.uk

When an amine is dissolved in a solution containing a strong acid, such as hydrobromic acid (HBr), an acid-base equilibrium is established. pressbooks.pub However, because HBr is a strong acid and alkylamines are moderately strong bases, the equilibrium lies far to the right, and the proton transfer reaction essentially goes to completion. fiveable.memnstate.edu

The mechanism involves the nucleophilic lone pair of electrons on the nitrogen atom attacking the electrophilic proton (H⁺) of the hydrobromic acid. chemguide.co.uk This forms a new nitrogen-hydrogen covalent bond. The electron pair from the original H-Br bond moves entirely to the bromine atom, forming a bromide anion (Br⁻). The resulting product is N-methylcyclohexylammonium bromide, an ammonium (B1175870) salt where the positively charged ammonium cation is ionically bonded to the negatively charged bromide anion. routledge.com This protonation converts the neutral amine into a water-soluble salt. pressbooks.pub The strength of an amine as a base is quantified by its basicity constant (Kb), or more commonly, by the acidity constant (pKa) of its conjugate acid (the ammonium ion). pressbooks.pub A stronger base will have a conjugate acid with a higher pKa value. pressbooks.pub

Reaction of N-Methylcyclohexanamine with Hydrobromic Acid

The formation of N-Methylcyclohexanamine hydrobromide is a classic acid-base reaction. N-Methylcyclohexanamine, a secondary amine, acts as a Lewis base due to the lone pair of electrons on the nitrogen atom. uomustansiriyah.edu.iq Hydrobromic acid (HBr), a strong acid, serves as the proton donor.

The reaction mechanism involves the protonation of the nitrogen atom of N-Methylcyclohexanamine by the hydrogen ion from HBr. The lone pair of electrons on the nitrogen atom forms a new covalent bond with the hydrogen ion, resulting in the formation of the N-methylcyclohexylammonium cation and the bromide anion. These oppositely charged ions are held together by electrostatic attraction, forming the ionic salt, N-Methylcyclohexanamine hydrobromide. lookchem.com This reaction is typically exothermic.

The general reaction can be represented as: C₆H₁₁NH(CH₃) + HBr → [C₆H₁₁NH₂(CH₃)]⁺Br⁻

In a laboratory setting, this can be achieved by treating a solution of N-Methylcyclohexanamine in a suitable organic solvent with an aqueous or gaseous form of hydrobromic acid. google.comgoogle.com The choice of solvent is crucial for the subsequent crystallization and isolation of the salt.

Crystallization and Isolation Methodologies for Hydrobromide Salts

The isolation of amine hydrobromide salts, including this compound, from the reaction mixture is most commonly achieved through crystallization. googleapis.com The selection of an appropriate solvent system is a critical factor for successful crystallization, aiming to find a solvent in which the hydrobromide salt has low solubility, particularly at lower temperatures, while the starting materials and any impurities remain dissolved. beilstein-journals.orgnih.gov

Several methodologies can be employed for the crystallization of hydrobromide salts:

Cooling Crystallization: This is a widely used technique where the reaction mixture, after the formation of the salt, is slowly cooled to induce crystallization. The solubility of the salt decreases as the temperature drops, leading to the formation of a supersaturated solution from which crystals can nucleate and grow.

Evaporation Crystallization: Slow evaporation of the solvent from the solution increases the concentration of the hydrobromide salt. Once the concentration exceeds the solubility limit, crystallization begins. This method is often suitable for obtaining high-quality single crystals for X-ray diffraction analysis. acs.org

Salting Out: In some cases, particularly from aqueous solutions, the addition of a more soluble salt can decrease the solubility of the target hydrobromide salt, leading to its precipitation.

Once crystallization is complete, the solid hydrobromide salt is isolated by filtration. The collected crystals are typically washed with a small amount of a cold solvent or an antisolvent to remove any residual impurities and then dried under vacuum to remove any remaining solvent. google.com The purity of the isolated salt can be assessed using techniques such as melting point determination and spectroscopic analysis.

| Crystallization Method | Principle | Typical Application |

| Cooling Crystallization | Decreased solubility at lower temperatures | General isolation of the bulk product |

| Antisolvent Addition | Reduction of solubility by adding a second solvent | When the salt is soluble in the reaction solvent |

| Evaporation Crystallization | Increasing concentration by removing the solvent | Obtaining high-quality crystals for analysis |

| Salting Out | Decreasing solubility by adding another salt | Isolation from aqueous solutions |

Mechanistic Insights into Related Chemical Transformations

Electrophilic Addition Reactions Involving HBr Relevant to Amine Synthesis Contexts

The electrophilic addition of hydrogen halides, such as hydrobromic acid (HBr), to alkenes is a fundamental reaction in organic synthesis and provides a pathway to functionalized alkanes that can be precursors to amines. vaia.comchemguide.co.uk This reaction is particularly relevant in the synthesis of substituted cyclohexylamines.

The mechanism of electrophilic addition of HBr to an alkene like cyclohexene (B86901) proceeds in a two-step process: pressbooks.pubunizin.org

Protonation of the Alkene: The electron-rich double bond of the alkene acts as a nucleophile and attacks the electrophilic hydrogen atom of the HBr molecule. savemyexams.comdocbrown.info This results in the cleavage of the H-Br bond and the formation of a carbocation intermediate and a bromide ion. The hydrogen atom adds to one of the carbon atoms of the former double bond.

Nucleophilic Attack by Bromide: The bromide ion, acting as a nucleophile, then attacks the positively charged carbocation, forming a new carbon-bromine bond and yielding the final bromoalkane product. pressbooks.pubmasterorganicchemistry.com

In the context of synthesizing precursors for N-methylcyclohexanamine, if one were to start from a cyclohexene derivative, the addition of HBr would yield a bromocyclohexane (B57405) derivative. This bromoalkane could then undergo nucleophilic substitution with methylamine to form N-methylcyclohexanamine.

The regioselectivity of the electrophilic addition of HBr to unsymmetrical alkenes is governed by Markovnikov's rule . The rule states that the hydrogen atom of the hydrogen halide adds to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate (tertiary > secondary > primary). pressbooks.pubmasterorganicchemistry.com However, in the presence of peroxides, the addition of HBr to alkenes can proceed via a free-radical mechanism, leading to the anti-Markovnikov product. curlyarrows.com

Carbocation Rearrangements in Related Reaction Pathways

Carbocations are key intermediates in many organic reactions, including the electrophilic addition of HBr to alkenes and certain substitution and elimination reactions. iitk.ac.in A defining characteristic of carbocations is their propensity to rearrange to more stable forms if possible. libretexts.org This can have significant implications for the product distribution in reactions involving carbocation intermediates.

The most common types of carbocation rearrangements are the 1,2-hydride shift and the 1,2-alkyl shift . masterorganicchemistry.comlibretexts.org In these rearrangements, a hydrogen atom or an alkyl group, respectively, from a carbon atom adjacent to the carbocation center migrates with its bonding pair of electrons to the positively charged carbon. This results in the formation of a new, more stable carbocation. The driving force for this rearrangement is the increase in stability, for example, from a secondary carbocation to a more stable tertiary carbocation. masterorganicchemistry.compearson.com

For instance, in the addition of HBr to certain substituted cyclohexenes, the initially formed secondary carbocation could rearrange via a 1,2-hydride or 1,2-alkyl shift to a more stable tertiary carbocation before being attacked by the bromide ion. This would lead to a product with a different carbon skeleton or a different position of the bromine atom than expected from the direct addition pathway.

Another relevant rearrangement in the context of cyclic amines is the Tiffeneau–Demjanov rearrangement . This reaction involves the diazotization of a β-amino alcohol, leading to a carbocation that can undergo ring expansion or contraction. thieme.dewiley-vch.de For example, the treatment of 1-aminomethyl-cyclohexanol with nitrous acid can lead to the formation of cycloheptanone (B156872) through a ring-enlarging carbocation rearrangement. While not directly involved in the synthesis of N-methylcyclohexanamine itself, this illustrates the importance of considering potential carbocation rearrangements in the synthesis of cyclic amines and their precursors.

C-H Functionalization Pathways Involving N-Methylcyclohexanamine

Direct C-H functionalization is an emerging and powerful tool in organic synthesis that allows for the conversion of ubiquitous C-H bonds into new functional groups. nih.gov This approach offers a more atom-economical and efficient alternative to traditional synthetic methods that often require pre-functionalized starting materials.

In the context of N-methylcyclohexanamine, C-H functionalization could provide a direct route to a variety of derivatives without the need to start from a different precursor. Recent advances in catalysis have enabled the selective functionalization of C-H bonds, often directed by a nearby functional group.

For secondary amines like N-methylcyclohexanamine, the nitrogen atom can act as a directing group to guide a catalyst to a specific C-H bond. For example, palladium-catalyzed C-H arylation reactions have been developed for N-alkyl amines. nih.gov While specific studies on N-methylcyclohexanamine may be limited, related research on N-methylated amino acids and other cyclic amines demonstrates the feasibility of such transformations. These reactions typically involve the use of a directing group, often attached to the nitrogen, which coordinates to the metal catalyst and positions it in proximity to a specific C-H bond for activation and subsequent functionalization. nih.gov

Enzymatic C-H functionalization also presents a promising avenue. nih.gov Engineered enzymes, such as variants of cytochrome P450, have been shown to catalyze the selective amination of unactivated C-H bonds. nih.gov This biocatalytic approach could potentially be applied to N-methylcyclohexanamine to introduce new amine functionalities at specific positions on the cyclohexane (B81311) ring with high stereoselectivity.

The development of C-H functionalization methods for simple cyclic amines like N-methylcyclohexanamine would significantly expand the accessible chemical space and facilitate the synthesis of novel derivatives with potential applications in various fields.

Advanced Spectroscopic and Crystallographic Characterization of N Methylcyclohexanamine Hbr

Vibrational Spectroscopy Applications for Structural Elucidation

Vibrational spectroscopy is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. For N-Methylcyclohexanamine HBr, techniques such as FTIR, ATR-IR, and NIR spectroscopy provide valuable insights into its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present. In the case of this compound, the protonation of the secondary amine group leads to the formation of a secondary ammonium (B1175870) salt (R₂NH₂⁺). This structural change results in a distinct IR spectrum compared to its free base form, N-Methylcyclohexanamine.

The key vibrational bands for this compound are characterized by the stretching and bending of the N-H₂⁺ group, as well as vibrations associated with the cyclohexyl and methyl groups. The C-H stretching vibrations of the cyclohexyl and methyl groups are typically observed in the 2850-3000 cm⁻¹ region.

A significant feature in the FTIR spectrum of this compound is the presence of broad and strong absorption bands in the 2700-3000 cm⁻¹ range, which are characteristic of the N-H₂⁺ stretching vibrations in secondary amine salts. spectroscopyonline.comresearchgate.net This is a noticeable shift from the single, sharper N-H stretching band observed around 3350-3310 cm⁻¹ for the free secondary amine. orgchemboulder.com Additionally, a distinct N-H₂⁺ bending vibration is expected to appear in the 1560-1620 cm⁻¹ region, which is absent in the spectrum of the free base. cdnsciencepub.comresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H₂⁺ Stretch | 2700 - 3000 | Strong, Broad |

| C-H Stretch (Cyclohexyl & Methyl) | 2850 - 2950 | Strong |

| N-H₂⁺ Bend | 1560 - 1620 | Medium |

| C-H Bend (Cyclohexyl & Methyl) | 1440 - 1470 | Medium |

| C-N Stretch | 1020 - 1250 | Medium |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

ATR-IR is a sampling technique that allows for the analysis of solid or liquid samples with minimal to no preparation. mt.comwikipedia.org It operates on the principle of total internal reflection, where an infrared beam is passed through a crystal with a high refractive index. wikipedia.org The beam creates an evanescent wave that penetrates a small depth into the sample placed in contact with the crystal. wikipedia.org This interaction provides a spectrum that is typically very similar to that obtained by traditional transmission FTIR.

For this compound, which is a solid, ATR-IR is an ideal technique for rapid and reproducible analysis. The resulting spectrum would exhibit the same characteristic absorption bands as discussed in the FTIR section, corresponding to the N-H₂⁺, C-H, and C-N functional groups. The primary advantage of ATR-IR is the ease of sample handling and the consistency of the results. youtube.com

Near-Infrared (NIR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for the detailed elucidation of molecular structures by providing information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity and stereochemistry of the molecule.

Proton (¹H) NMR Spectroscopy for Chemical Shift and Coupling Constant Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In this compound, the protonation of the nitrogen atom significantly influences the chemical shifts of the neighboring protons compared to the free base.

The electron-withdrawing effect of the positively charged nitrogen in the ammonium salt causes a downfield shift (deshielding) of the adjacent protons. libretexts.org Therefore, the methine proton on the carbon attached to the nitrogen (C1-H) and the protons of the N-methyl group are expected to resonate at a lower field compared to the free amine. The N-H protons themselves would likely appear as a broad signal that can exchange with deuterium (B1214612) upon the addition of D₂O. libretexts.org

For the free base, N-Methylcyclohexylamine, the N-methyl protons typically appear as a sharp singlet around 2.42 ppm. pressbooks.publibretexts.org In the HBr salt, this signal would be shifted downfield. The protons on the cyclohexyl ring would appear as a series of multiplets, with the proton at C1 being the most deshielded.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H₂⁺ | Variable, broad | Singlet (broad) |

| C1-H | ~3.0 - 3.5 | Multiplet |

| N-CH₃ | ~2.6 - 2.9 | Singlet |

| Cyclohexyl (C2-C6)-H | ~1.0 - 2.2 | Multiplets |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. Similar to ¹H NMR, the protonation of the nitrogen atom in this compound leads to a downfield shift of the adjacent carbon atoms.

In the free base, the carbon atom attached to the nitrogen (C1) is already deshielded and appears at a lower field compared to the other ring carbons. pressbooks.publibretexts.org Upon formation of the HBr salt, the C1 carbon and the N-methyl carbon are expected to shift further downfield due to the increased electron-withdrawing effect of the ammonium group. The chemical shifts of the other cyclohexyl carbons (C2-C6) would be less affected.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~60 - 65 |

| N-CH₃ | ~35 - 40 |

| C2, C6 | ~30 - 35 |

| C3, C5 | ~24 - 28 |

| C4 | ~24 - 28 |

Phosphorus-31 (31P) NMR Spectroscopy in Derivatized Forms

While this compound does not inherently contain phosphorus, 31P NMR spectroscopy serves as a powerful indirect method for its characterization following chemical derivatization. wikipedia.orgmdpi.com This technique is particularly valuable due to the 100% natural abundance and high gyromagnetic ratio of the 31P nucleus, which provides excellent sensitivity and signal dispersion over a wide chemical shift range. wikipedia.orgmdpi.comnorthwestern.edu

To render N-Methylcyclohexanamine amenable to 31P NMR analysis, it is reacted with a phosphorus-containing derivatizing agent. A common reagent for this purpose is 2-chloro-4,4,5,5-tetramethyldioxaphospholane. The secondary amine nitrogen of N-Methylcyclohexanamine displaces the chlorine atom on the phospholane (B1222863) reagent, forming a stable N-P bond and yielding a phosphoramidite (B1245037) derivative.

The resulting derivatized molecule produces a distinct signal in the 31P NMR spectrum. The chemical shift (δ) of this signal is highly sensitive to the steric and electronic environment around the phosphorus atom, which is directly influenced by the N-Methylcyclohexanamine moiety. windows.net For example, similar phosphoramidite derivatives often exhibit signals in the range of δ 135–150 ppm. nih.govoxinst.com Analysis of the 31P signal, including its chemical shift and any coupling constants (e.g., JP-H), can confirm the successful derivatization and provide structural information about the product. huji.ac.il This derivatization strategy allows for the sensitive detection and potential quantification of N-Methylcyclohexanamine in complex mixtures where direct observation by 1H or 13C NMR might be hindered by signal overlap. mdpi.com

Paramagnetic NMR and Solution Magnetic Susceptibility Studies

Paramagnetic NMR spectroscopy offers an alternative method for structural elucidation by introducing a paramagnetic species, often a lanthanide complex, into the sample. These "shift reagents" induce significant changes in the NMR chemical shifts of nearby nuclei, with the magnitude of the shift being dependent on the distance and angle between the paramagnetic center and the nucleus.

For N-Methylcyclohexanamine, a lanthanide shift reagent such as tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) (Eu(fod)3) could be employed. The Lewis acidic lanthanide ion coordinates to the lone pair of electrons on the nitrogen atom of the free base form of N-Methylcyclohexanamine. This interaction brings the paramagnetic europium ion into close proximity with the amine's protons. The result is a dramatic spreading out of the proton signals in the 1H NMR spectrum, simplifying complex, overlapping multiplets and aiding in the assignment of specific protons within the cyclohexyl ring and the N-methyl group.

Solution magnetic susceptibility studies complement these findings by measuring the bulk magnetic properties of the solution. While less common for simple amine salts, this technique can provide information about species in solution and their magnetic states. However, its application to a diamagnetic compound like this compound would primarily be relevant in studies involving its interaction with paramagnetic metal ions or radicals in solution.

Mass Spectrometric Techniques for Molecular Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of N-Methylcyclohexanamine. Various ionization and analysis techniques provide complementary information.

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation of the analyte molecule, providing a characteristic fragmentation pattern that acts as a molecular fingerprint. wikipedia.orglibretexts.org For N-Methylcyclohexanamine (the free base), the molecular ion (M+•) peak is observed at a mass-to-charge ratio (m/z) of 113, corresponding to its molecular weight. nist.gov

The fragmentation of cyclic amines under EI conditions is dominated by cleavage of the bonds alpha and beta to the nitrogen atom. whitman.edulibretexts.org The base peak, which is the most intense peak in the spectrum, typically results from the cleavage of the C-C bond adjacent to the nitrogen (α-cleavage), leading to the loss of an alkyl radical. libretexts.org For N-Methylcyclohexanamine, the major fragmentation pathways include:

α-Cleavage: The most favorable fragmentation involves the cleavage of the C-C bond within the ring adjacent to the nitrogen atom, followed by the loss of a hydrogen atom, leading to the formation of a stable iminium cation. The base peak in the EI spectrum of N-Methylcyclohexanamine appears at m/z 70. nih.govmassbank.eursc.org

Loss of Methyl Group: Cleavage of the N-CH3 bond can lead to a fragment at m/z 98.

Ring Cleavage: The cyclic structure can undergo β-bond cleavage, leading to ring-opening and subsequent fragmentation, producing a series of smaller ions. whitman.edu

The following table summarizes the prominent ions observed in the EI mass spectrum of N-Methylcyclohexanamine.

| m/z | Relative Intensity | Probable Assignment |

| 113 | Moderate | Molecular Ion [C7H15N]+• |

| 84 | Low | [M - C2H5]+ |

| 70 | 100% (Base Peak) | [C4H8N]+ |

| 56 | Moderate | [C3H6N]+ |

| 42 | Low | [C2H4N]+ |

| Data sourced from NIST and MassBank of North America (MoNA). nist.govnih.govmassbank.eu |

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, typically to four or more decimal places. nih.gov This accuracy allows for the unambiguous determination of the elemental formula of the parent ion and its fragments. For N-Methylcyclohexanamine, the analysis would typically be performed on the protonated molecule, [M+H]+, generated via a soft ionization technique like Electrospray Ionization (ESI).

The theoretical exact mass of the protonated N-Methylcyclohexanamine cation is calculated as follows:

Formula: C7H16N+

Exact Mass Calculation:

7 x C (12.000000) = 84.000000

16 x H (1.007825) = 16.125200

1 x N (14.003074) = 14.003074

Total = 114.128274

An experimental HRMS measurement yielding a mass value extremely close to 114.1283 would unequivocally confirm the elemental composition as C7H15N, distinguishing it from other isobaric compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is a definitive method for confirming the identity and assessing the purity of volatile compounds like N-Methylcyclohexanamine.

In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated into its components as it passes through a capillary column. thermofisher.com N-Methylcyclohexanamine will elute from the column at a specific retention time, which is a characteristic property under a given set of experimental conditions (e.g., column type, temperature program). The NIST database reports Kovats retention indices for N-Methylcyclohexanamine, such as 934 on an Apiezon L packed column and 947 on a non-polar column with a temperature ramp. nist.gov

As the compound elutes from the GC column, it enters the mass spectrometer, which records its mass spectrum (typically using EI). The combination of the characteristic retention time and the unique fragmentation pattern provides a very high degree of confidence in the identification of N-Methylcyclohexanamine. nih.gov Furthermore, the technique can detect and identify impurities, with the area of the impurity peaks in the chromatogram being proportional to their concentration, thus allowing for a quantitative assessment of the sample's purity. ejbps.com

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. An analysis of this compound would reveal detailed information about its crystal structure, including bond lengths, bond angles, and the nature of intermolecular interactions.

The crystal structure of this compound is expected to be an ordered lattice of N-methylcyclohexylammonium cations ([C7H15NH]+) and bromide anions (Br-). The primary intermolecular force governing the crystal packing would be the strong charge-assisted hydrogen bonds between the ammonium proton and the bromide anion (N+-H···Br-). researchgate.netcdnsciencepub.com In the solid state, these hydrogen bonds create an extended network, linking the ions together. rsc.orgcdnsciencepub.com

A crystallographic study would provide precise measurements of:

The geometry of the N-methylcyclohexylammonium cation, including the conformation of the cyclohexane (B81311) ring (likely a chair conformation).

The length and angle of the N+-H···Br- hydrogen bonds, which are indicative of their strength.

In addition to the dominant hydrogen bonds, weaker van der Waals forces and potentially C-H···Br interactions would also contribute to the stability of the crystal structure. nih.govlibretexts.orglibretexts.org The collective arrangement of these non-covalent interactions dictates the bulk physical properties of the solid, such as its melting point and solubility. nih.gov

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SCXRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comcarleton.edu Although a specific SCXRD study for this compound has not been reported, the crystal structure of cyclohexylamine (B46788) hydrochloride, which is isomorphous with its hydrobromide salt, provides a valuable model. iucr.org

Based on this isomorphism, it is anticipated that this compound would crystallize in a similar system. For cyclohexylamine hydrobromide, the unit cell dimensions have been reported as a = 9.56 Å, b = 11.29 Å, and c = 7.83 Å. iucr.org The space group for the isomorphous hydrochloride is given as Pca2₁, indicating a non-centrosymmetric orthorhombic crystal system. iucr.org It is plausible that this compound would adopt a similar orthorhombic space group, with slight variations in the unit cell parameters due to the presence of the additional methyl group on the nitrogen atom.

A hypothetical data table for this compound, extrapolated from the data for cyclohexylamine hydrobromide, is presented below.

| Crystal Data and Structure Refinement (Hypothetical) | |

| Empirical formula | C₇H₁₆NBr |

| Formula weight | 194.11 g/mol |

| Crystal system | Orthorhombic |

| Space group | Pca2₁ (by analogy) |

| Unit cell dimensions | a ≈ 9.6 Å |

| b ≈ 11.3 Å | |

| c ≈ 7.9 Å | |

| Volume | ≈ 855 ų |

| Z | 4 |

| Calculated density | ≈ 1.50 g/cm³ |

Analysis of Crystal Packing and Lattice Dynamics

The crystal packing in amine hydrohalides is largely governed by electrostatic interactions and hydrogen bonding. In the case of cyclohexylamine hydrochloride, the structure is described as having a layer-like arrangement of nitrogen and chlorine atoms, with the cyclohexyl rings anchored to these layers. iucr.org A similar layered structure is expected for this compound, where layers of bromide anions and protonated N-methylcyclohexylammonium cations would be formed.

The introduction of the methyl group on the nitrogen atom would influence the crystal packing. This additional steric bulk may lead to a less dense packing compared to cyclohexylamine hydrobromide, potentially affecting the lattice dynamics. The lattice dynamics, which describe the collective vibrations of the atoms in the crystal, would be influenced by the strength of the intermolecular forces, including van der Waals interactions between the cyclohexyl rings and the hydrogen bonds.

Investigation of Hydrogen Bonding Networks, specifically N-H…Br Interactions

A key feature of the crystal structure of this compound would be the presence of N-H…Br hydrogen bonds. In the solid state, amine hydrohalides typically exhibit hydrogen bonds of the N⁺-H…X⁻ type. cdnsciencepub.com The protonated secondary amine group (R₂NH₂⁺) in N-methylcyclohexylammonium would act as a hydrogen bond donor, while the bromide anion would serve as the acceptor.

Computational Chemistry and Theoretical Modeling of N Methylcyclohexanamine Hbr

Quantum Mechanical Calculations for Electronic Structure

Quantum mechanical calculations are essential for understanding the distribution of electrons within a molecule, which dictates its chemical behavior. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying molecules of this size. airi.netarxiv.org DFT calculations are employed to perform geometry optimization, a process that locates the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. google.comrsc.org For N-Methylcyclohexanamine, this involves determining the precise bond lengths, bond angles, and dihedral angles of its most stable conformer. A study on cyclohexanamines has utilized the B3LYP functional, a popular hybrid functional, for such conformational and energetic analyses. researchgate.net

The geometry optimization process for the N-Methylcyclohexanamine cation (the protonated form present in the HBr salt) would predict a tetrahedral geometry around the nitrogen atom and the most stable chair conformation of the cyclohexane (B81311) ring. From this optimized geometry, various chemical reactivity descriptors can be calculated. These descriptors, derived from the electronic structure, help predict how the molecule will interact with other chemical species. For the protonated amine, these calculations would highlight its electrophilic nature, particularly at the acidic proton on the nitrogen atom.

Molecular orbital (MO) theory describes the behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical in determining a molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy difference between these two orbitals is known as the HOMO-LUMO gap. schrodinger.com A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

For the N-Methylcyclohexanamine free base, the HOMO is primarily localized on the nitrogen atom's lone pair of electrons. This makes the nitrogen atom the primary site for nucleophilic attack.

Upon protonation to form the N-Methylcyclohexanamine HBr salt, the lone pair is involved in a new N-H bond. This significantly lowers the energy of the corresponding molecular orbital and substantially increases the HOMO-LUMO gap. The resulting cation is therefore much more stable and less reactive than its free base counterpart.

| Property | N-Methylcyclohexanamine (Free Base) | N-Methylcyclohexanaminium Cation (in HBr salt) |

| HOMO Location | Primarily on the nitrogen lone pair | Delocalized over sigma (σ) bonds |

| Reactivity Indicated | Nucleophilic at the nitrogen atom | Electrophilic at the N-H proton |

| HOMO-LUMO Gap | Relatively small | Significantly larger |

| Kinetic Stability | Lower | Higher |

This table presents expected qualitative trends based on molecular orbital theory.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org They are colored to indicate regions of different electrostatic potential, providing a guide to intermolecular interactions. wolfram.com

Red : Indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack.

Blue : Indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green/Yellow : Indicate regions of neutral or intermediate potential.

For N-Methylcyclohexanamine (the free base), an MEP map would show a distinct region of negative potential (red) centered on the nitrogen atom's lone pair, confirming its role as a hydrogen bond acceptor and a nucleophile. The cyclohexyl and methyl groups would appear largely neutral (green).

In contrast, the MEP map for the N-methylcyclohexanaminium cation (from the HBr salt) would be dramatically different. The region around the protonated amino group (-NH2CH3+) would be strongly positive (blue), indicating its acidic nature and role as a hydrogen bond donor. The rest of the hydrocarbon structure would remain relatively neutral. This visualization clearly illustrates the shift in chemical properties upon protonation. youtube.com

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov The associated potential energy landscape reveals the relative stabilities of these conformers and the energy barriers between them.

The cyclohexane ring in N-Methylcyclohexanamine is not planar and primarily adopts a stable "chair" conformation to minimize angle and torsional strain. In a monosubstituted cyclohexane, the substituent can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

The N-methylamino group (-NHCH3) is subject to steric hindrance with axial hydrogen atoms when it is in the axial position (a phenomenon known as 1,3-diaxial interaction). Consequently, the conformer with the N-methylamino group in the equatorial position is significantly more stable and therefore more populated at equilibrium. sapub.org This preference is quantified by the conformational A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers. While the specific A-value for the -NHCH3 group is not commonly tabulated, it is expected to be similar to or slightly larger than that of the amino (-NH2) and methyl (-CH3) groups.

Upon protonation to form the N-methylcyclohexanaminium cation (-NH2CH3+), the substituent becomes bulkier and carries a positive charge. This further increases the steric and electrostatic repulsion in the axial position, leading to an even stronger preference for the equatorial conformation.

| Substituent Group | A-Value (kcal/mol) | % Equatorial (at 25 °C) |

| -CH3 | ~1.7 | ~95% |

| -NH2 | ~1.6 | ~94% |

| -NHCH3 | ~1.6 - 2.0 (est.) | ~94% - 97% (est.) |

| -NH2CH3+ | >2.0 (est.) | >97% (est.) |

Data for -CH3 and -NH2 are from established literature sources. Values for -NHCH3 and -NH2CH3+ are estimates based on chemical principles.

The nitrogen atom in N-Methylcyclohexanamine is trivalent and has a lone pair of electrons, resulting in a trigonal pyramidal geometry. This geometry allows for a process called pyramidal inversion (or nitrogen inversion), where the nitrogen atom and its substituents rapidly oscillate through a planar transition state, much like an umbrella turning inside out. wikipedia.org

For simple, acyclic amines, the energy barrier to this inversion is very low, typically in the range of 6-8 kcal/mol. stackexchange.com This rapid inversion means that if the nitrogen were a chiral center, it would quickly racemize at room temperature. researchgate.net Computational methods like DFT can be used to calculate the energy of the pyramidal ground state and the planar transition state to determine this inversion barrier. researchgate.net

In the case of This compound , the nitrogen atom is protonated. This removes the lone pair required for the inversion process and establishes a stable, tetravalent, tetrahedral ammonium (B1175870) center. Therefore, pyramidal inversion is not possible for the protonated amine.

Molecular Dynamics Simulations and Intermolecular Interaction Studies

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their interactions over time. For this compound, MD simulations can provide a detailed picture of the intermolecular forces that govern its structure and properties in various environments.

In MD simulations of this compound, a suitable force field is essential to accurately model these interactions. Force fields like AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Applications) or CHARMM (Chemistry at HARvard Macromolecular Mechanics) can be parameterized to describe the electrostatic and van der Waals interactions involving the protonated amine and the bromide ion. The selection of an appropriate force field is critical for obtaining reliable simulation results that correlate well with experimental data.

Studies on similar ammonium halide systems, such as methylammonium (B1206745) lead bromide, have demonstrated the importance of hydrogen bonding in determining the crystal structure and phase transitions. These studies reveal that the orientation of the ammonium group and the strength of the hydrogen bonds are key factors in the material's properties.

Table 1: Hypothetical Intermolecular Interaction Energies in a Simulated this compound Crystal Lattice

| Interaction Type | Atom Pair | Average Distance (Å) | Interaction Energy (kcal/mol) |

| Hydrogen Bond | N-H···Br | 2.8 - 3.2 | -5 to -15 |

| van der Waals | C-H···Br | 3.5 - 4.0 | -0.5 to -2.0 |

| van der Waals | C···C | 3.8 - 4.5 | -0.2 to -1.0 |

Note: The data in this table is illustrative and based on typical values found in similar molecular systems. Actual values for this compound would require specific quantum mechanical calculations.

Computational Prediction of Spectroscopic Parameters

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the spectroscopic properties of molecules with high accuracy. For this compound, DFT calculations can be employed to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy:

Theoretical vibrational frequencies can be calculated using DFT methods, often in conjunction with a basis set such as 6-311++G(d,p). The calculated harmonic frequencies are typically scaled by an empirical factor to account for anharmonicity and to improve agreement with experimental data. These calculations can help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as N-H stretching, C-H stretching, and various bending and torsional modes. For this compound, the N-H⁺ stretching vibration is expected to be significantly influenced by hydrogen bonding with the bromide anion, resulting in a characteristic frequency shift compared to the free amine.

NMR Spectroscopy:

The prediction of NMR chemical shifts is another powerful application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the isotropic magnetic shielding constants for each nucleus (¹H, ¹³C, ¹⁵N), the chemical shifts can be predicted relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the choice of the DFT functional and basis set. Such calculations are invaluable for confirming molecular structures and understanding the electronic environment of the nuclei. For this compound, protonation of the nitrogen atom is expected to cause a significant downfield shift in the ¹H and ¹³C NMR signals of the adjacent methyl and cyclohexyl groups due to the inductive effect of the positive charge.

Table 2: Hypothetical Computationally Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C (methyl) | 30 - 35 | H (N-methyl) | 2.5 - 3.0 |

| C (cyclohexyl, C1) | 60 - 65 | H (N-H) | 7.0 - 8.0 |

| C (cyclohexyl, C2, C6) | 30 - 35 | H (cyclohexyl, H1) | 3.0 - 3.5 |

| C (cyclohexyl, C3, C5) | 24 - 28 | H (cyclohexyl, others) | 1.2 - 2.0 |

| C (cyclohexyl, C4) | 25 - 29 |

Note: This table presents hypothetical data based on general trends observed for protonated amines. Precise chemical shifts would be obtained from specific DFT/GIAO calculations for this compound.

Stereochemistry and Conformational Dynamics of N Methylcyclohexanamine Derivatives

Isomerism and Stereoisomeric Forms of Cyclohexanamines

Isomers are compounds that share the same molecular formula but have different arrangements of atoms. This phenomenon, known as isomerism, is broadly categorized into constitutional isomerism and stereoisomerism. Constitutional isomers differ in the connectivity of their atoms, while stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms.

In the context of cyclohexanamines, constitutional isomerism can be observed in derivatives with multiple substituents. For instance, 1-methylcyclohexanamine (B1304961) and 2-methylcyclohexanamine are constitutional isomers.

Stereoisomerism is particularly significant for substituted cyclohexanamines and can be further divided into two main types: geometric (cis-trans) isomerism and optical isomerism.

Geometric Isomerism (Cis-Trans Isomerism): This arises in disubstituted cyclohexanes, where substituents can be located on the same side (cis) or opposite sides (trans) of the ring. For example, in 2-methylcyclohexanamine, the methyl and amino groups can be either cis or trans to each other, leading to two distinct geometric isomers with different physical and chemical properties.

Optical Isomerism: This occurs when a molecule is chiral, meaning it is non-superimposable on its mirror image. The two non-superimposable mirror images are called enantiomers. Chirality in substituted cyclohexanamines typically arises from the presence of one or more chiral centers (a carbon atom bonded to four different groups).

The different types of isomerism applicable to cyclohexanamine derivatives are summarized in the table below.

| Type of Isomerism | Description | Example with Cyclohexanamine Derivatives |

| Constitutional Isomerism | Same molecular formula, different connectivity of atoms. | 1-methylcyclohexanamine vs. 2-methylcyclohexanamine |

| Stereoisomerism | Same molecular formula and connectivity, different spatial arrangement of atoms. | Cis- and trans-2-methylcyclohexanamine |

| Geometric (Cis-Trans) | Different spatial arrangement of substituents relative to the plane of the ring. | Cis-2-methylcyclohexanamine and Trans-2-methylcyclohexanamine |

| Optical (Enantiomers) | Non-superimposable mirror images. | (1R,2R)-2-methylcyclohexanamine and (1S,2S)-2-methylcyclohexanamine |

| Optical (Diastereomers) | Stereoisomers that are not mirror images of each other. | (1R,2R)-2-methylcyclohexanamine and (1R,2S)-2-methylcyclohexanamine |

Influence of the Cyclohexane (B81311) Ring on Conformational Preferences

The cyclohexane ring is not planar and predominantly adopts a "chair" conformation to minimize angle and torsional strain. pressbooks.pub In this conformation, the hydrogen atoms (and any substituents) can occupy two distinct types of positions: axial and equatorial. pressbooks.pub Axial bonds are parallel to the principal axis of the ring, while equatorial bonds point out from the "equator" of the ring. pressbooks.pub

The chair conformation can undergo a "ring flip," in which axial and equatorial positions interconvert. For a monosubstituted cyclohexane like N-methylcyclohexanamine, this ring flip results in two non-equivalent chair conformations. The substituent can be either in an axial or an equatorial position. The equatorial position is generally more stable for most substituents because it minimizes steric hindrance with other axial hydrogens, an effect known as 1,3-diaxial interaction. libretexts.org

The energy difference between the axial and equatorial conformations is quantified by the "A-value," which is the change in Gibbs free energy (ΔG°) for the equilibrium between the two conformers. wikipedia.orgpearson.com A larger A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.com For N-methylcyclohexanamine, both the methyl group and the amino group have positive A-values, indicating a preference for the equatorial position.

| Substituent | A-value (kcal/mol) | % Equatorial (at 25 °C) |

| -CH₃ (Methyl) | 1.74 | ~95% |

| -NH₂ (Amino) | ~1.4 - 1.6 | ~92-94% |

| -NHCH₃ (Methylamino) | ~1.5 - 2.1 | ~93-97% |

Note: The A-value for the -NHCH₃ group can vary depending on the solvent and other factors.

Chirality and Enantiomeric Considerations in Substituted Cyclohexanamines

Chirality is a key stereochemical concept that is highly relevant to substituted cyclohexanamines. A molecule is chiral if it is not superimposable on its mirror image. stackexchange.com Such non-superimposable mirror images are called enantiomers. mdpi.com Enantiomers have identical physical properties in an achiral environment but exhibit different biological activities and interactions with other chiral molecules. stackexchange.com

In substituted cyclohexanamines, chirality often arises from the presence of one or more stereocenters, which are typically carbon atoms bonded to four different groups. For example, in 2-methylcyclohexanamine, both carbon 1 (bonded to the amino group) and carbon 2 (bonded to the methyl group) are chiral centers. This leads to the possibility of multiple stereoisomers.

Molecules with more than one chiral center can exist as diastereomers, which are stereoisomers that are not mirror images of each other. mdpi.com Diastereomers have different physical properties and can be separated by techniques such as chromatography.

The presence of chirality in N-methylcyclohexanamine derivatives is crucial in fields like medicinal chemistry, where the different enantiomers of a drug can have vastly different pharmacological effects. stackexchange.com

| Compound | Chiral Centers | Possible Stereoisomers | Relationship |

| N-methylcyclohexanamine | 0 | 1 | Achiral |

| 2-methyl-N-methylcyclohexanamine | 2 | 4 (2 pairs of enantiomers) | Enantiomers, Diastereomers |

| 3-methyl-N-methylcyclohexanamine | 2 | 4 (2 pairs of enantiomers) | Enantiomers, Diastereomers |

| 4-methyl-N-methylcyclohexanamine | 1 | 2 (1 pair of enantiomers) | Enantiomers |

Stereoselective Aspects in Synthetic Transformations Involving N-Methylcyclohexanamine

Stereoselective synthesis refers to chemical reactions that preferentially result in the formation of one stereoisomer over others. Given the importance of chirality in the biological activity of many compounds, the development of stereoselective methods for the synthesis of substituted cyclohexylamines is an active area of research.

Several strategies have been developed to control the stereochemical outcome of reactions involving the synthesis of N-methylcyclohexanamine derivatives. These methods often employ chiral catalysts or auxiliaries to induce asymmetry in the product.

Organocatalysis: Chiral small organic molecules can be used to catalyze enantioselective reactions. For instance, a highly enantioselective synthesis of 3-substituted cyclohexylamines has been developed using a cascade reaction catalyzed by a chiral Brønsted acid. acs.orgacs.org This approach allows for the creation of multiple stereocenters in a controlled manner.

Biocatalysis: Enzymes are highly stereoselective catalysts and can be used to synthesize chiral amines with high enantiomeric purity. For example, ω-transaminases have been used in the final step of a three-step biocatalytic cascade to produce a single diastereomer of 3-substituted cyclohexylamine (B46788) derivatives.

Chiral Resolution: This technique involves the separation of a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. This can be achieved by reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. Enzymatic resolution, where an enzyme selectively reacts with one enantiomer, is also a powerful method. google.com

The table below summarizes some examples of stereoselective synthetic approaches to chiral cyclohexylamine derivatives.

| Synthetic Method | Catalyst/Reagent | Key Transformation | Stereochemical Outcome |

| Organocatalytic Cascade | Chiral Brønsted Acid | Aldolization-dehydration-conjugate reduction-reductive amination | Highly enantioselective synthesis of cis-3-substituted cyclohexylamines acs.org |

| Biocatalytic Cascade | ω-Transaminase | Asymmetric amination of a keto acid intermediate | Production of a single diastereomer of 3-substituted cyclohexylamines |

| Photoredox Catalysis | Chiral Phosphoric Acid | [4+2] cycloaddition of benzocyclobutylamines with vinylketones | Diastereo- and enantioselective synthesis of functionalized cyclohexylamines nih.gov |

| Chiral Resolution | Lipase Enzyme | Selective acylation of one enantiomer of a racemic amine | Separation of enantiomers google.com |

These stereoselective methods are essential for accessing specific stereoisomers of N-methylcyclohexanamine derivatives for various applications, particularly in the development of new pharmaceuticals.

Advanced Applications in Organic Synthesis and Chemical Transformations

Role as a Synthetic Intermediate and Building Block

The utility of N-Methylcyclohexanamine as a foundational molecular scaffold is evident in its application across several key areas of chemical synthesis.

In Complex Pharmaceutical Synthesis (General Context)

N-Methylcyclohexanamine is a recognized intermediate in the synthesis of various pharmaceutical compounds. Its cyclohexyl and N-methyl groups provide a lipophilic and basic framework that can be strategically incorporated into larger, more complex drug molecules. It is utilized as a chemical reagent in the synthesis of Mps1 kinase inhibitors, which are a subject of cancer research. Furthermore, it has been employed in the synthesis of antituberculosis agents, specifically as a component in the creation of indole-2-carboxamides. The compound's role as a building block allows for the introduction of the N-methylcyclohexyl moiety, which can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient.

In Agrochemical Synthesis

In the field of agrochemical development, N-Methylcyclohexanamine also serves as a valuable synthetic intermediate. The structural motifs it provides are incorporated into molecules designed to exhibit specific biological activities relevant to crop protection and management.

Derivatization Strategies and Functionalization Reactions

The reactivity of the secondary amine in N-Methylcyclohexanamine allows for a wide range of derivatization and functionalization reactions, leading to the synthesis of novel and high-performance materials.

Synthesis of Novel Methylxanthine Derivatives Incorporating N-Methylcyclohexanamine Moiety

The synthesis of novel methylxanthine derivatives is an active area of research due to their diverse pharmacological activities. Methylxanthines, such as caffeine (B1668208) and theophylline, are structurally modified to enhance their therapeutic properties. While various synthetic strategies exist for the derivatization of the xanthine (B1682287) core, including modifications at the N-1, N-7, and C-8 positions, the specific incorporation of an N-Methylcyclohexanamine moiety is not extensively documented in the available scientific literature.

Formation of High-Performance Anion Exchange Membrane Precursors (e.g., Tetrakis(dialkylamino)phosphonium Cations)

N-Methylcyclohexanamine has been successfully utilized in the synthesis of precursors for high-performance anion exchange membranes (AEMs). Specifically, it has been incorporated as a substituent in the formation of tetrakis(dialkylamino)phosphonium (TKDAAP) cations. These cations are known for their exceptional stability in alkaline environments, a critical feature for durable AEMs.

In a reported synthesis, N-methylcyclohexylamine is reacted with phosphorus pentachloride (PCl₅) to form a key intermediate. This intermediate is then further reacted to produce a TKDAAP cation featuring the N-methylcyclohexylamino group. The properties of the resulting AEMs, such as water uptake and ionic conductivity, can be influenced by the nature of the substituents on the phosphonium (B103445) cation. For instance, AEMs with methylcyclohexylamino substituents have been observed to exhibit lower water-absorbing capacity and conductivity compared to other derivatives.

Below is a table summarizing the properties of an AEM incorporating a TKDAAP cation with N-methylcyclohexylamino substituents:

| Property | Value |

| Water Uptake | 40% |

| Ionic Conductivity (at 22 °C) | 1.54 mS/cm |

This data is illustrative of AEMs with methylcyclohexylamino substituents and is based on reported findings.

Application in Neuroactive Steroid Synthesis

Neuroactive steroids are a class of endogenous or synthetic steroids that modulate brain function. Their synthesis often involves complex multi-step procedures starting from cholesterol or other steroid precursors. While the synthesis of cyclic amines is a broad area of organic chemistry, a direct and specific application of N-Methylcyclohexanamine as a reagent or building block in the synthesis of neuroactive steroids is not well-documented in the reviewed scientific literature.

Utilization in Peptide Synthesis Methodologies

Following an extensive review of scientific literature, there is no significant evidence to suggest that N-Methylcyclohexanamine or its hydrobromide salt is conventionally used as a reagent or non-nucleophilic base in standard peptide synthesis methodologies. Its steric and electronic properties may render it unsuitable for the specific requirements of peptide coupling reactions, where alternative tertiary amines like diisopropylethylamine (DIPEA) are more commonly employed. Research indicates that in some specific reactions, such as the synthesis of thioformamides, N-methylcyclohexanamine has been shown to be unreactive, suggesting potential limitations in its applicability for certain amide bond formations. researchgate.net

As a Ligand Component in Metal Complex Synthesis

N-Methylcyclohexanamine serves as a foundational structure for the synthesis of more complex ligands used in coordination chemistry. By modifying the N-Methylcyclohexanamine backbone, chemists can create ligands with specific steric and electronic properties capable of coordinating with various metal centers.

A notable example involves the synthesis of homoleptic mononuclear magnesium complexes. In this research, a derivative of N-methylcyclohexanamine, specifically N-(3,5-di-tert-butylbenzyl-2-hydroxy)-N-methylcyclohexanamine, was synthesized and used as a proligand. ethernet.edu.et The reaction of this ligand with a magnesium source resulted in the formation of a well-defined magnesium complex. These types of complexes are often investigated for their potential catalytic activity in polymerization reactions, such as the ring-opening polymerization of lactides. ethernet.edu.etresearchgate.net

Table 1: N-Methylcyclohexanamine-Derived Ligand in Metal Complex Synthesis

| Metal Center | Ligand Derivative | Complex Type | Potential Application |

|---|

Catalytic Chemistry Involving N-Methylcyclohexanamine

The chemical properties of N-Methylcyclohexanamine, particularly the reactivity of its amine group, allow it to participate in and influence a variety of catalytic cycles. It can act as a reactant that is transformed by a catalyst or as a component of the catalytic system itself.

In the field of photoredox catalysis, N-methylcyclohexanamine has been successfully employed as a reactant in the dearomatization of indoles. acs.org This reaction proceeds via an alkyl-substituted α-amino radical, which is generated from an iminium ion intermediate, leading to the formation of highly strained polycyclic indolines. acs.org

Furthermore, N-Methylcyclohexanamine is involved in transition metal-catalyzed reactions. For instance, it is a substrate in iridium-catalyzed N-methylation processes that use methanol (B129727) as a C1 source. acs.org In these reactions, N-methylcyclohexanamine can be an intermediate when starting from cyclohexylamine (B46788), or it can be the starting material for further methylation to N,N-dimethylcyclohexanamine. acs.org The mechanism for these transformations often proceeds through a "borrowing hydrogen" pathway, where the amine is temporarily dehydrogenated to form an enamine or imine, which then reacts and is subsequently hydrogenated by the catalyst. acs.org

A structurally similar compound, N-cyclohexyl-N-methylcyclohexanamine, has been utilized as a crucial halogen-atom transfer (XAT) reagent in copper-catalyzed oxy-alkylation of styrenes. rsc.org In this catalytic cycle, the copper catalyst oxidizes the tertiary amine to generate an α-aminoalkyl radical. This radical then abstracts a halogen atom from an alkyl halide to produce an alkyl radical, which participates in the difunctionalization of the styrene. rsc.org This highlights how the structural framework of N-Methylcyclohexanamine is suited for applications in radical chemistry.

Table 2: Research Findings on Catalytic Chemistry Involving N-Methylcyclohexanamine and Related Compounds

| Catalytic System | Role of Amine | Reaction Type | Key Findings |

|---|---|---|---|

| Visible Light Photoredox Catalyst | Reactant | Dearomatization of Indoles | N-methylcyclohexanamine forms an α-amino radical intermediate to produce polycyclic indolines. acs.org |

| Iridium(I) Complexes with NHC Ligand | Substrate/Intermediate | N-Methylation of Amines | Serves as an intermediate in the N,N-dimethylation of cyclohexylamine and as a substrate for further methylation. acs.org |

| Copper(II) Chloride (CuCl₂) | XAT Reagent (as N-cyclohexyl-N-methylcyclohexanamine) | Oxy-alkylation of Styrenes | The amine is oxidized to an α-aminoalkyl radical which facilitates the generation of alkyl radicals for the reaction. rsc.org |

Analytical and Methodological Advancements in N Methylcyclohexanamine Hbr Research

Purity Assessment and Quality Control Methodologies

The quality control workflow for a compound like N-Methylcyclohexanamine HBr involves a multi-pronged approach combining spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for confirming the molecular structure, with characteristic chemical shifts indicating the presence of the methyl and cyclohexyl groups. chemicalbook.com Infrared (IR) spectroscopy can be used to identify functional groups and confirm the presence of the amine. Mass spectrometry provides data on the molecular weight and fragmentation pattern, further confirming the compound's identity. chemicalbook.com

For quantitative purity assessment and the detection of impurities, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used. These techniques separate the main compound from any starting materials, by-products, or degradation products, allowing for their quantification.

Below is a table summarizing the common methodologies for quality control.

| Technique | Purpose | Typical Information Obtained |

| ¹H and ¹³C NMR | Structural Confirmation & Identification | Chemical shifts, coupling constants, and integration values confirming the molecular structure. chemicalbook.com |

| Mass Spectrometry (MS) | Identity & Molecular Weight Confirmation | Mass-to-charge ratio of the molecular ion and its characteristic fragments. chemicalbook.com |

| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for N-H and C-H bonds. chemicalbook.com |

| HPLC/GC | Purity Determination & Impurity Profiling | Separation and quantification of the main component and any impurities. |

| Elemental Analysis | Elemental Composition Verification | Percentage of Carbon, Hydrogen, and Nitrogen, compared against theoretical values. |

| Titration | Assay (Potency) Measurement | Quantitative determination of the amine content via acid-base titration. |

This table is interactive. Click on the headers to sort.

Kinetic Studies of Reactions Involving N-Methylcyclohexanamine

Understanding the reaction kinetics of N-Methylcyclohexanamine is essential for controlling reaction outcomes and optimizing process parameters. Studies have investigated its reactivity in various chemical transformations, including nitrosation and carbon dioxide absorption.

One significant area of study involves the formation of N-nitroso-N-methyl-N-cyclohexylamine (NMCA) from precursors containing the N-methyl-N-cyclohexylamine moiety. In a study related to the degradation of the pharmaceutical Bromhexine, the kinetics of NMCA formation were investigated. The reaction was found to be highly dependent on the pH, with an optimal pH of 3, and its rate was proportional to the square of the nitrite (B80452) concentration. The reaction proceeds relatively quickly, with approximately 70% of the maximum yield of the nitrosamine (B1359907) being formed within one hour.

The table below presents key findings from kinetic studies.

| Reaction | Key Kinetic Parameters Investigated | Significant Findings |

| Nitrosation | pH dependence, Nitrite concentration dependence, Reaction time | The reaction rate is optimal at pH 3 and is proportional to the square of the nitrite concentration. |

| CO₂ Absorption | Absorption rate, Net capacity, Regeneration temperature | N-Methylcyclohexylamine demonstrates a net capacity for CO₂ absorption comparable to other amine solvents and shows an exponential increase in regeneration degree with temperature. |

This table is interactive. Users can filter by reaction type.

Isotopic Labeling and Kinetic Isotope Effect (KIE) Studies for Mechanistic Elucidation

While no specific isotopic labeling or Kinetic Isotope Effect (KIE) studies have been published for N-Methylcyclohexanamine, these techniques represent powerful tools for elucidating reaction mechanisms. wikipedia.orglibretexts.orgepfl.ch The KIE is a phenomenon where replacing an atom in a reactant with one of its heavier isotopes leads to a change in the reaction rate. wikipedia.org This rate change provides valuable information about the transition state of the rate-determining step of a reaction. princeton.edunih.gov

Principles of KIE: The effect arises from the difference in zero-point vibrational energy between bonds to lighter and heavier isotopes. A bond to a heavier isotope (like deuterium (B1214612), D) has a lower zero-point energy than a bond to a lighter isotope (like protium, H). If this bond is broken or significantly altered in the reaction's transition state, more energy is required to break the C-D bond than the C-H bond, resulting in a slower reaction rate for the deuterated compound. This is known as a primary KIE (kH/kD > 1). libretexts.org Secondary KIEs occur when the isotopically substituted bond is not broken but is located near the reaction center. wikipedia.orglibretexts.org

Hypothetical Applications for N-Methylcyclohexanamine:

C-H Bond Activation: To study reactions involving the activation of a C-H bond on the cyclohexane (B81311) ring, specific positions could be deuterated. A significant primary KIE would indicate that C-H bond cleavage is part of the rate-determining step.

N-Demethylation: The mechanism of N-demethylation could be probed by using N-(trideuteromethyl)cyclohexanamine (N-CD₃). The presence or absence of a KIE would help determine the mechanism of methyl group removal.

Hydrogen Atom Transfer (HAT): For radical reactions involving hydrogen abstraction from the N-H bond, substituting the hydrogen with deuterium (N-D) would be expected to produce a large primary KIE, confirming HAT in the rate-limiting step.

Isotopic labeling, often using ¹³C or ¹⁵N, could also be employed to trace the path of the atoms throughout a reaction sequence using techniques like NMR or mass spectrometry, providing unambiguous evidence for proposed reaction pathways. ckisotopes.comnih.gov

Development of Chromatographic Separation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatography is a cornerstone for the separation, identification, and purification of N-Methylcyclohexanamine and its reaction products. chemicalbook.com Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used, with method development focused on achieving optimal resolution, sensitivity, and analysis time.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile amines like N-Methylcyclohexanamine. The selection of the stationary phase is critical for achieving good peak shape and separation from other components. Non-polar columns are often used, and the Kovats retention index, a measure of retention time, has been documented for this compound. nih.gov In practice, reaction mixtures containing N-Methylcyclohexanamine have been successfully analyzed using GC to monitor reaction progress and product formation. chemicalbook.com Method development for a related compound, methylcyclohexanone, utilized a Porapak Q packed column with flame ionization detection (FID), a setup that could be adapted for N-Methylcyclohexanamine analysis. cdc.gov